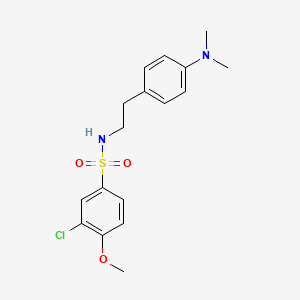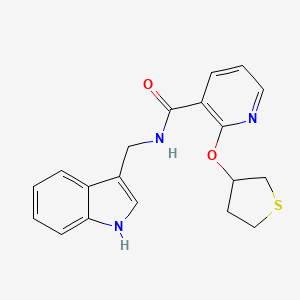![molecular formula C16H16N2OS B2389850 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2188279-51-6](/img/structure/B2389850.png)
3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTP and is a pyrrolopyridine-based inhibitor of protein tyrosine phosphatases (PTPs). PTP has been shown to exhibit promising results in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study on the reaction of certain nitriles with hydroxymethylpyrrolidine presented products including pyrrolidine derivatives, showcasing methodologies for synthesizing complex pyrrolidine structures, potentially applicable to synthesizing related compounds (George et al., 1998).
- Research on half-sandwich complexes of Ru(II) and Pd(II) with seleno and thio derivatives of pyrrolidine examined their synthesis, structure, and application as catalysts for organic reactions, indicating the role of such compounds in catalysis (Singh et al., 2009).
Catalytic Applications
- Lanthanide(III) pyrrolidine dithiocarbamate complexes were synthesized and characterized, demonstrating their potential as catalysts in trimethylsilylcyanation reactions, which may suggest related compounds' utility in similar catalytic processes (Pitchaimani et al., 2015).
Material Science Applications
- The synthesis of soluble polyimides based on a novel pyridine-containing diamine showcased the creation of materials with good thermal stability and mechanical properties, hinting at the possibility of related compounds being used in the development of new materials (Yan et al., 2011).
Photophysical Properties
- A study on the regio- and stereoselective synthesis of spiro[indoline-3,2′-pyrrolidines] incorporating a pyrene moiety investigated their photophysical properties, suggesting the potential of similar compounds in photophysical applications (Hussein et al., 2018).
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(8-10-20-14-6-2-1-3-7-14)18-11-13-5-4-9-17-15(13)12-18/h1-7,9H,8,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYQIJQFDUPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCSC3=CC=CC=C3)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2389767.png)
![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389768.png)
![9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389770.png)
![2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B2389773.png)

![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)